molecular formula C8H10N2O B099358 N-(2-methylpyridin-4-yl)acetamide CAS No. 18085-47-7

N-(2-methylpyridin-4-yl)acetamide

Cat. No. B099358
CAS RN: 18085-47-7
M. Wt: 150.18 g/mol
InChI Key: XSNZNZJXEGKLQG-UHFFFAOYSA-N
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Description

N-(2-methylpyridin-4-yl)acetamide is a chemical compound that is part of a broader class of acetamide derivatives. These compounds are characterized by the presence of an acetamide group attached to a pyridine ring, which in this case is substituted at the 2-position with a methyl group. The pyridine ring is a common structural motif in many biologically active compounds and pharmaceuticals, and the acetamide moiety is often involved in drug design due to its amide bond, which is a key functional group in biochemistry.

Synthesis Analysis

The synthesis of related N-substituted acetamide compounds has been described in several studies. For instance, the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide was achieved by reacting N-methylchloroacetamide with 4-phenoxyphenol in the presence of anhydrous potassium carbonate . Similarly, N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were synthesized from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine by N-chloroacetylation and N-alkylation . These methods could potentially be adapted for the synthesis of N-(2-methylpyridin-4-yl)acetamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be elucidated using spectroscopic methods such as IR, MS, and NMR, as demonstrated in the synthesis of various acetamide compounds . X-ray crystallography can also be used to confirm the molecular structure, as was done for the oxidation products of 2-(pyridin-2-yl)-N,N-diphenylacetamide . These techniques would likely reveal the presence of the acetamide functional group and the substituted pyridine ring in N-(2-methylpyridin-4-yl)acetamide.

Chemical Reactions Analysis

The chemical reactivity of N-substituted acetamides can be explored through various reactions. For example, the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide resulted in the formation of four products, depending on the oxidant and reaction conditions . This suggests that N-(2-methylpyridin-4-yl)acetamide could also undergo oxidation reactions, potentially leading to a variety of products that could be characterized by spectroscopic methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted acetamides can be inferred from related compounds. For instance, the solubility, melting point, and stability of these compounds can be determined experimentally. The pharmacological properties, such as antiallergic activity, have been evaluated for some N-(pyridin-4-yl)-(indol-3-yl)acetamides, indicating the potential for biological activity . These properties are crucial for the development of pharmaceuticals and could be relevant for N-(2-methylpyridin-4-yl)acetamide as well.

Scientific Research Applications

Copper(II) Complexes with Sterically Demanding Ligands

Functionalized acid amides like N-(pyridin-2-yl)acetamide derivatives are utilized in various fields, including biology and environmental chemistry. A study by Smolentsev (2017) explored the properties of copper(II) complexes with sterically demanding N-(6-methylpyridin-2-yl)acetamide ligands. These ligands were shown to significantly influence the coordination number and geometry due to steric hindrance, highlighting their potential in modifying coordination chemistry (Smolentsev, 2017).

Oxidation Reactivity

Pailloux et al. (2007) described the synthesis and chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide and its derivatives. The study provides insights into the oxidation reactivity of these compounds, which could be valuable for developing new chemical processes or pharmaceuticals (Pailloux et al., 2007).

Anticancer Properties

Evren et al. (2019) synthesized and evaluated the anticancer activity of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides. This research highlights the potential of such compounds in the development of novel anticancer therapies (Evren et al., 2019).

Antiallergic Agents

Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as potential antiallergic agents. Their research demonstrates the application of these compounds in creating new treatments for allergies (Menciu et al., 1999).

Synthesis of Derivatives

Kobayashi et al. (2007) focused on the synthesis of (Z)-2-[1-aryl-7-methyl-2-oxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ylidene]acetamides, contributing to the field of organic synthesis and demonstrating the versatile use of pyridine derivatives in chemical reactions (Kobayashi et al., 2007).

properties

IUPAC Name

N-(2-methylpyridin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-5-8(3-4-9-6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNZNZJXEGKLQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70516042
Record name N-(2-Methylpyridin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18085-47-7
Record name N-(2-Methyl-4-pyridinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18085-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methylpyridin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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